molecular formula C19H18N4O3 B4640493 ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate

ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate

Cat. No.: B4640493
M. Wt: 350.4 g/mol
InChI Key: ONRZDCFCTNPFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate is a synthetic organic compound that features a triazole ring, a phenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.

    Coupling with Phenyl Group: The triazole ring is then coupled with a phenyl group through a carbonyl linkage, typically using a Friedel-Crafts acylation reaction.

    Esterification: The final step involves esterification of the benzoic acid derivative with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring and the phenyl group.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Oxidized derivatives of the triazole and phenyl groups.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Mechanism of Action

The mechanism of action of ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-({[4-(1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate: Similar structure but lacks the methyl group on the triazole ring.

    Methyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate: Similar structure but has a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to the presence of the methyl group on the triazole ring, which can influence its biological activity and chemical reactivity .

Properties

IUPAC Name

ethyl 3-[[4-(5-methyltriazol-1-yl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-3-26-19(25)15-5-4-6-16(11-15)21-18(24)14-7-9-17(10-8-14)23-13(2)12-20-22-23/h4-12H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRZDCFCTNPFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate
Reactant of Route 3
Reactant of Route 3
ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.